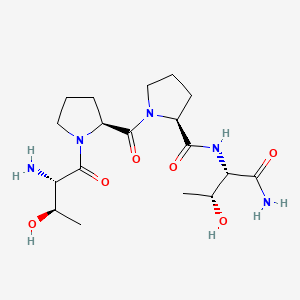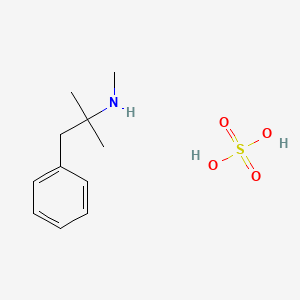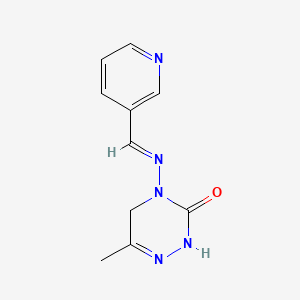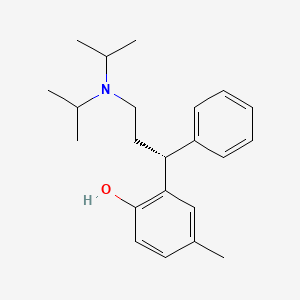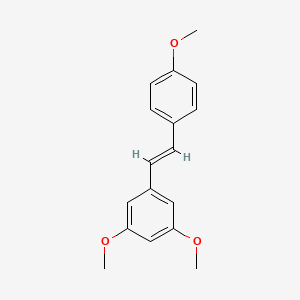
trans-Trimethoxyresveratrol
Übersicht
Beschreibung
trans-trismethoxy Resveratrol is a polyketide synthase-derived stilbene originally isolated from Virola cuspidata that has diverse biological activities. It is cytotoxic to several cancer cell lines, including PC3, KB, HT-29, SW480, and HL-60 cells (IC50s =3.6, 10.2, 16.1, 54, and 2.5 µM, respectively). trans-trismethoxy Resveratrol (15 µM) inhibits TNF-α-induced activation of NF-κB in HEK293T cells in a reporter assay. It inhibits angiogenesis in zebrafish embryos when used at a concentration of 0.1 µM.
Trans-Trimethoxyresveratrol is a derivative of Resveratrol (RSV),and it may be a more potent anti-inflammatory, antiangiogenic and vascular-disrupting agent when compared with resveratrol. In vitro: The in vitro study of resveratrol and this compound showed rather weak cytotoxic effects on three cancer cell lines (HepG2, MCF-7, and MDA-MB-231), which contradicted a previous study reporting that resveratrol inhibited MCF-7 cells with an IC50 of about 10μM. This discrepancy might be explained by the fact that the measurements were made 24h after drug treatment, whereas the measurements of the previous study were taken 6 days after. The fact that the cytotoxic effect of this compound was lower than that of resveratrol is surprising, because in many studies, this compound is the most active analogue of resveratrol, although resveratrol shows much stronger antioxidant effects than that of this compound. In vivo: Zebrafish embryos offer great advantage over their adults as well as other in vivo models because of the external development and optical transparency during their first few days, making them invaluable in the inspection of developmental processes. These unique advantages can even be made more useful when specific cell types are labeled with fluorescent probes. Zebrafish embryo in vivo, suggests that this compound has both more potent antiangiogenic activity and more importantly, stronger specific cytotoxic effects on endothelial cells than does resveratrol.
Wissenschaftliche Forschungsanwendungen
Krebsforschung
Trans-Trimethoxyresveratrol hat in der Krebsforschung vielversprechend gewirkt, insbesondere in Bezug auf seine Auswirkungen auf Dickdarmkrebszellen. Studien haben seine Antikrebswirkungen gezeigt, wenn es Mäusen verabreicht wurde, was auf ein Potenzial für weitere Untersuchungen in diesem Bereich hindeutet .
Anti-Thrombozyten- und Antikrebs-Eigenschaften
Diese Verbindung wurde mit dem Ziel synthetisiert, ihre Anti-Thrombozyten- und Antikrebs-Eigenschaften zu bewerten. Derivate von Resveratrol, wie this compound, mit Methoxygruppen haben ein Potenzial gegen Entzündungen, Krebs, Neuronen-Schäden und mikrobielle oder Pilzinfektionen gezeigt .
Gefäßschutz-Effekte
Obwohl die Forschung spärlich ist, gibt es Hinweise darauf, dass this compound Gefäßschutz-Effekte haben könnte, die denen von Resveratrol ähneln. Dies eröffnet Möglichkeiten für die Forschung im Bereich der Herz-Kreislauf-Gesundheit und verwandter Erkrankungen .
Wirkmechanismus
Trans-Trimethoxyresveratrol, also known as 3,4’,5-trimethoxy-trans-stilbene, (E)-1,3-Dimethoxy-5-(4-methoxystyryl)benzene, (E)-3,5,4’-Trimethoxystilbene, or 3,4’,5-trimethoxystilbene, is a natural analogue of resveratrol . It has been reported to exhibit enhanced anticancer potency compared to resveratrol .
Target of Action
The primary targets of this compound are associated with carcinogenesis . These include inflammatory mediators (e.g., COX-1/2, iNOS, TNF), transcription factors (e.g., NF-κB, β-catenin, STAT3, PPAR-γ), cell cycle regulatory genes (e.g., cyclins, CDKs, p53), angiogenic genes (e.g., VEGF, MMPs, ICAM-1), apoptotic genes (e.g., survivin, Bcl-2, Bcl-X L ), antioxidant enzymes (e.g., SOD, CAT, HO-1), and protein kinases (e.g., AKT, PI3K, JNK) .
Mode of Action
This compound interacts with its targets to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis . It has been reported to destabilize microtubule formation in cancer cells when administered at concentrations as low as 1.0 μM .
Biochemical Pathways
This compound affects multiple signaling pathways. It interferes with the AMP-activated protein kinase (AMPK)/Sirtuin 1 (SIRT1)/endothelial nitric oxide synthase (eNOS) pathway . It also down-regulates NO bioavailability, increases endoplasmic reticulum (ER) stress, and oxidative stress .
Pharmacokinetics
This compound undergoes extensive phase II metabolism after it is absorbed, yielding both sulfate and glucuronide conjugates as the two major metabolites . This contributes to its poor pharmacokinetic profile .
Result of Action
The molecular and cellular effects of this compound’s action include improved cancer cell proliferation inhibition, induction of cell cycle arrest, decreased metastasis, reduced angiogenesis, and increased apoptosis . It also alleviates endothelial dysfunction in diabetic and obese mice .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, high glucose exposure impairs its ability to induce endothelium-dependent relaxations . .
Biochemische Analyse
Biochemical Properties
Trans-Trimethoxyresveratrol has been found to exhibit superior anticancer activities compared to resveratrol, acting on multiple targets involved in carcinogenesis . It has been reported to inhibit cancer cell proliferation, induce cell cycle arrest, decrease metastasis, reduce angiogenesis, and increase apoptosis .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. For instance, it has been reported to enhance the capability of glycogen synthesis and glucose consumption in insulin-resistant HepG2 cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves the activation of the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 . It also upregulates the phosphorylation of glycogen synthase kinase 3 beta (GSK3β) at Ser9 .
Temporal Effects in Laboratory Settings
It has been reported that four-week oral administration of this compound at 10 mg kg−1 day−1 ameliorated insulin sensitivity and glucose tolerance of diet-induced obese (DIO) mice .
Dosage Effects in Animal Models
In animal models, this compound has been shown to have significant effects at different dosages. For instance, it has been reported that doses between 10–80 mg/kg/day of resveratrol, a similar compound, can markedly increase bone mineral density and improve morphometric indices of trabecular microstructure .
Metabolic Pathways
This compound is involved in the insulin signaling pathway, which is a key metabolic pathway . It activates this pathway by inhibiting phosphorylation of insulin receptor substrate (IRS)-1 at Ser307 and increasing the protein levels of IRS-1 and IRS-2 .
Subcellular Localization
Given its involvement in the insulin signaling pathway, it is likely to be localized in the cytoplasm where this pathway is active .
Eigenschaften
IUPAC Name |
1,3-dimethoxy-5-[(E)-2-(4-methoxyphenyl)ethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O3/c1-18-15-8-6-13(7-9-15)4-5-14-10-16(19-2)12-17(11-14)20-3/h4-12H,1-3H3/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDHNBPHYVRHYCC-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=CC(=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701034889 | |
| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22255-22-7 | |
| Record name | Resveratrol trimethyl ether | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22255-22-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimethoxy-5-[(E)-2-(4-methoxyphenyl)vinyl]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701034889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 22255-22-7 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


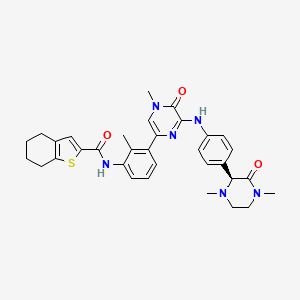
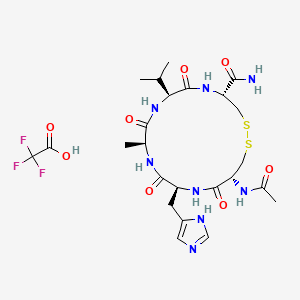
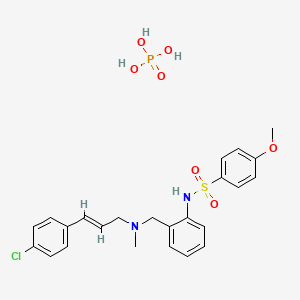
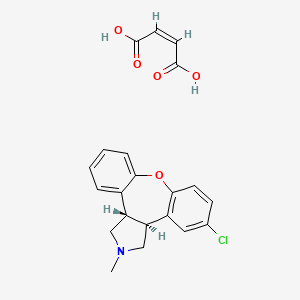
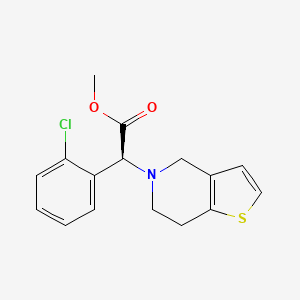

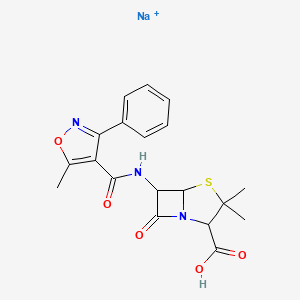
![6-N-[2-[5-(diethylamino)pentan-2-ylamino]-6-methylpyrimidin-4-yl]-2-methylquinoline-4,6-diamine;trihydrochloride](/img/structure/B1663591.png)
